2-(Furan-2-yl)acetic acid
Description
Historical Context of Furan (B31954) Derivatives in Medicinal Chemistry and Chemical Synthesis
The history of furan derivatives dates back to 1780 when Carl Wilhelm Scheele first described 2-furoic acid. utripoli.edu.lyijabbr.com Another pivotal moment came in 1831 when Johann Wolfgang Döbereiner reported the synthesis of furfural (B47365), which was later characterized by John Stenhouse. wikipedia.orgijabbr.com The parent compound, furan, was first prepared by Heinrich Limpricht in 1870. wikipedia.org
Throughout the 20th and 21st centuries, the furan nucleus has been incorporated into a multitude of synthetic compounds and has been identified in numerous natural products. researchgate.netresearchgate.net This has spurred extensive research into the synthesis and biological evaluation of furan derivatives. researchgate.net The versatility of the furan ring allows for a wide range of chemical modifications, leading to a diverse library of compounds with varied pharmacological activities. utripoli.edu.ly This has established furan derivatives as a cornerstone in the search for new drugs and has solidified their special position in medicinal chemistry. utripoli.edu.lyresearchgate.net
Significance of Furan-2-ylacetic Acid within the Class of Furanic Compounds
Among the various furan derivatives, 2-(Furan-2-yl)acetic acid holds a notable position. Its structure, which features a furan ring attached to an acetic acid moiety, combines the bioactive properties of the furyl group with the functionality of a carboxylic acid. ontosight.ai This combination makes it a valuable building block and intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai
The compound can be synthesized through methods such as the oxidation of 2-furaldehyde or the reaction of furan with chloroacetic acid. ontosight.ai Its derivatives have been explored for a range of biological activities, underscoring the importance of this specific furanic acid in drug discovery and development programs. The presence of both the aromatic furan ring and the acidic functional group allows for diverse chemical interactions and biological targeting.
| Property | Value |
| Molecular Formula | C6H6O3 |
| Molecular Weight | 126.11 g/mol |
| CAS Number | 2745-26-8 |
| Melting Point | 64-69 °C |
| Appearance | Solid |
Current Research Trajectories and Gaps in the Understanding of this compound
Current research on furan derivatives, including those related to this compound, is vibrant and multifaceted. A significant area of investigation involves the synthesis of novel derivatives and the evaluation of their biological properties. For instance, studies have explored the creation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which have shown antimicrobial activity against organisms like Candida albicans, Escherichia coli, and Staphylococcus aureus. mdpi.com
Despite the progress, there are still gaps in the comprehensive understanding of this compound and its full potential. While its role as a synthetic intermediate is well-established, a deeper exploration of its own intrinsic biological activities and its mechanism of action in various biological systems is required. Furthermore, expanding the library of its derivatives and conducting systematic structure-activity relationship (SAR) studies could unveil new therapeutic applications. The development of more efficient and sustainable synthetic routes to this compound and its derivatives also remains an area of active research.
Scope and Objectives of the Research Compendium
This compendium aims to provide a focused and detailed overview of the chemical compound this compound. The primary objective is to consolidate the existing scientific knowledge regarding its historical context, chemical properties, and significance within the broader class of furanic compounds. By highlighting current research trends and identifying existing gaps in knowledge, this review seeks to stimulate further investigation into the potential applications of this compound in chemical biology and medicinal chemistry. The content herein is based on a thorough review of scientific literature, focusing on foundational and recent research findings to present an authoritative and scientifically accurate perspective.
Structure
2D Structure
Properties
IUPAC Name |
2-(furan-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSRZETUSAOIMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181864 | |
| Record name | Furan-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2745-26-8 | |
| Record name | 2-Furanacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2745-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Furan-2-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002745268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furan-2-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | FURAN-2-ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2XFE1JTO5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for 2 Furan 2 Yl Acetic Acid and Its Precursors
Direct Synthesis Approaches
Direct synthesis methods offer streamlined routes to 2-(furan-2-yl)acetic acid and its immediate precursors, often leveraging catalytic systems to enhance reaction rates and selectivity.
Catalytic Pathways for the Formation of this compound
Catalysis is central to the modern synthesis of furan-based compounds, providing pathways that are often more efficient and environmentally benign than stoichiometric methods.
The conversion of 2-acetylfuran (B1664036), a derivative of furan (B31954), into key intermediates like 2-oxo-2-furanacetic acid is a critical step in various synthetic applications. Metal salts have proven effective in facilitating this oxidation. One notable method involves the reaction of 2-acetylfuran with aqueous sodium nitrite (B80452) to produce 2-furanyloxoacetic acid, which serves as an important intermediate in the synthesis of the second-generation cephalosporin (B10832234) antibiotic, Cefuroxime. wikipedia.org
Another innovative approach is a one-pot, two-step synthesis starting from furfural (B47365). In the second step of this process, copper salts, with copper acetate (B1210297) being particularly effective, are used to catalyze the conversion to 2-(furan-2-yl)-2-oxoacetic acid with a liquid phase detection conversion rate of up to 89%. google.com This method is advantageous due to its mild reaction conditions and the use of low-cost, readily available materials. google.com
Table 1: Metal-Salt Catalyzed Synthesis of 2-Oxo-2-furanacetic Acid and Precursors
| Starting Material | Catalyst/Reagent | Product | Key Findings |
|---|---|---|---|
| 2-Acetylfuran | Aqueous Sodium Nitrite | 2-Furanyloxoacetic acid | Serves as an intermediate for the antibiotic Cefuroxime. wikipedia.org |
Acid catalysis plays a significant role in the C-C bond formation required for synthesizing derivatives of this compound. Both mineral acids and solid acid catalysts are employed. For instance, sulfuric acid (H₂SO₄) is widely used for the condensation of furfural with furan molecules. researchgate.net More advanced applications include the use of solid acid catalysts like HZSM-5 zeolite for the direct acylation of 2-methylfuran (B129897) with acetic acid, a reaction that is highly selective to acetyl methylfuran isomers at temperatures between 220°C and 300°C. nih.gov
Strong Brønsted acids like triflic acid (TfOH) and Lewis acids such as aluminum chloride (AlCl₃) are also utilized to activate furan derivatives for reactions with arenes. mdpi.com While effective, acid-catalyzed reactions, particularly with mineral acids, can sometimes lead to the formation of undesired oligomerization byproducts from the furan rings. researchgate.netosti.gov
Table 2: Examples of Acid-Catalyzed Condensation in Furan Chemistry
| Furan Substrate | Reagent(s) | Catalyst | Product Type |
|---|---|---|---|
| Furfural | Furan | H₂SO₄ | Tri(furyl)methane derivatives. researchgate.net |
| 2-Methylfuran | Acetic Acid | HZSM-5 Zeolite | Acetyl methylfuran isomers. nih.gov |
Biocatalysis represents a green and highly selective alternative for synthesizing furan derivatives. Enzymes operate under mild conditions, are renewable, and are non-toxic. rsc.org A notable example is the use of an FAD-dependent oxidase that can perform four consecutive oxidations to convert 5-hydroxymethylfurfural (B1680220) (HMF) into furan-2,5-dicarboxylic acid (FDCA) with high yields at ambient temperature and pressure. nih.gov
The lipase (B570770) B from Candida antarctica (CALB) is another extensively used enzyme, particularly in the polymerization of furan-based monomers to create bio-based polyesters. rsc.orgrug.nl CALB has been successfully used to catalyze the reaction between various furan-dicarboxylic acid dimethyl esters and aliphatic diols. rug.nl This demonstrates the potential of enzymes to create complex furan-based architectures from simple building blocks. rsc.orgrug.nl
Table 3: Enzymatic Synthesis of Furan Derivatives
| Enzyme | Substrate | Product | Key Features |
|---|---|---|---|
| FAD-dependent oxidase | 5-Hydroxymethylfurfural (HMF) | Furan-2,5-dicarboxylic acid (FDCA) | High yield at ambient temperature and pressure. nih.gov |
Multi-Step Synthetic Strategies from Bio-based Feedstocks
The use of renewable, bio-based feedstocks is a cornerstone of sustainable chemistry. Furfural, derived from the dehydration of C5 sugars in hemicellulose, is a key platform chemical for accessing a wide range of furan derivatives. rsc.orgmdpi.com
Furfural is a versatile starting point for producing precursors to this compound. One direct, multi-step route is the one-pot reaction of furfural with nitromethane, followed by treatment with a copper salt, to yield 2-(furan-2-yl)-2-oxoacetic acid. google.com
Another common strategy is the Knoevenagel condensation of furfural (furan-2-carbaldehyde) with malonic acid, typically in pyridine (B92270) with a piperidine (B6355638) catalyst, to produce 3-(furan-2-yl)propenoic acid. mdpi.com This intermediate can then be further modified. Aldol (B89426) condensation reactions between furfural and ketones, such as acetone, are also used to build larger carbon skeletons, which can be precursors for fuels and chemicals. osti.gov These reactions demonstrate the transformation of simple, bio-based molecules into more complex and valuable chemical structures.
Table 4: Multi-Step Syntheses Starting from Furfural
| Reaction Type | Reagent(s) for Furfural | Intermediate/Product | Significance |
|---|---|---|---|
| One-pot, two-step | Nitromethane, then Copper salt | 2-(Furan-2-yl)-2-oxoacetic acid | Mild conditions, readily available materials. google.com |
| Knoevenagel Condensation | Malonic acid | 3-(Furan-2-yl)propenoic acid | Forms a key C-C bond for further elaboration. mdpi.com |
Transformation of 2-Keto-L-gulonic acid (2KGA) to 2-Furylglyoxylic Acid
A significant advancement in the synthesis of this compound precursors involves the direct transformation of 2-Keto-L-gulonic acid (2KGA), a bio-based sugar-acid monomer, into 2-furylglyoxylic acid (2FGA). researchgate.net 2KGA is a key intermediate in the industrial production of Vitamin C (L-ascorbic acid) and can be produced efficiently from D-glucose or L-sorbose through fermentation processes. nih.govnih.govgoogle.comgoogle.com
A novel pathway facilitates this conversion via a one-step dehydration reaction. researchgate.net Research has demonstrated that heating an aqueous solution of 2KGA with a solid acid catalyst can achieve a complete conversion to 2FGA. researchgate.net This method represents a sustainable route to a high-value pharmaceutical intermediate from a renewable biomass source. researchgate.net
Detailed studies have optimized the reaction conditions to maximize the yield of 2-Furylglyoxylic Acid. The process is typically carried out in an aqueous medium where 2KGA undergoes acid-catalyzed dehydration and cyclization to form the furan ring structure.
| Parameter | Optimized Condition | Outcome | Reference |
| Starting Material | 2-Keto-L-gulonic acid (2KGA) | - | researchgate.net |
| Catalyst | Solid Acid Catalyst | Facilitates dehydration | researchgate.net |
| Solvent | Water | Green, sustainable medium | researchgate.net |
| Temperature | 140 °C | Optimal for conversion | researchgate.net |
| Reaction Time | 4 hours | For completion of reaction | researchgate.net |
| Conversion Rate | 100% | Complete transformation of 2KGA | researchgate.net |
| Yield | 91% | High efficiency of 2FGA formation | researchgate.net |
This efficient conversion of a vitamin C precursor highlights a significant step in applying sugar-containing biomass for the synthesis of valuable chemical intermediates. researchgate.net
Stereoselective Synthesis of Enantiopure this compound Analogues
The synthesis of specific stereoisomers of furanacetic acid derivatives is crucial for pharmaceutical applications where biological activity is often dependent on a single enantiomer or diastereomer. Methodologies to control stereochemistry include asymmetric catalysis, chiral pool synthesis, and diastereoselective approaches.
Asymmetric Catalysis in Furanacetic Acid Derivatives
Asymmetric catalysis utilizes chiral catalysts to guide a chemical reaction to favor the formation of one enantiomer over its mirror image. youtube.com This approach is highly efficient for creating chiral molecules from achiral or prochiral starting materials. youtube.comuvic.ca
In the context of furan derivatives, chiral gold catalysts have been successfully employed in the enantioselective synthesis of complex heterocyclic furan structures. nih.gov For instance, the Au(I)-catalyzed reaction of 2-(1-alkynyl)-2-alken-1-ones with azomethine imines yields furo[3,4-d]tetrahydropyridazines with high enantioselectivities (up to 96% ee). nih.gov This is achieved using a chiral catalyst prepared from a Taddol-derived phosphine-phosphite ligand. nih.gov Similarly, asymmetric binary-acid catalysis, combining a chiral phosphoric acid and a Lewis acid like MgF₂, has been effective in the enantioselective Friedel-Crafts reactions of phenols with β,γ-unsaturated α-ketoesters, a reaction type applicable to furan substrates. nih.gov Organocatalysis, using small chiral organic molecules like the amino acid proline, can also facilitate enantioselective reactions, such as aldol reactions, to construct chiral centers. youtube.com
Chiral Pool Synthesis of this compound Enantiomers
Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure compounds from nature, such as amino acids, monosaccharides, and chiral carboxylic acids, as starting materials. ddugu.ac.in This approach incorporates a pre-existing stereocenter into the synthetic route, which can influence the stereochemistry of subsequent transformations. uvic.ca
An example of this strategy is the synthesis of (+)-capensifuranone, a furan-containing natural product, which started from an enantiopure methyl-branched aldehyde derived from preen-gland wax. znaturforsch.com Another relevant synthesis is that of EFdA, a potent anti-HIV agent, which begins with diacetone-D-glucose, a derivative of the natural sugar glucose. nih.gov The synthesis proceeds through a furanose intermediate, demonstrating how a chiral starting material from the chiral pool can be used to construct complex, enantiopure furan-containing targets. ddugu.ac.innih.gov
Diastereoselective Approaches to Substituted Furanacetic Acids
Diastereoselective synthesis aims to preferentially form one diastereomer over all other possibilities. ddugu.ac.in This is common when a molecule with a pre-existing chiral center undergoes a reaction that creates a new stereocenter, resulting in diastereomeric products. uvic.ca
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to chemical synthesis aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include the use of environmentally benign solvents, recyclable catalysts, and renewable raw materials. unive.it
Solvent-Free and Aqueous Reaction Media
A significant focus of green synthesis is the replacement of volatile and often toxic organic solvents with safer alternatives like water or, ideally, conducting reactions in solvent-free conditions.
A patented green method for synthesizing 2-furylglyoxylic acid, a direct precursor to this compound, has been developed. patsnap.comgoogle.com The process involves two main steps:
Friedel-Crafts-type reaction: Furan reacts with chloroacetic acid in the presence of a Y-type zeolite molecular sieve as a heterogeneous catalyst to produce this compound. The zeolite catalyst is easily separated by filtration and can be recycled. patsnap.comgoogle.com
Oxidation: The resulting this compound is then oxidized to 2-furylglyoxylic acid using oxygen as the oxidant, tricobalt tetroxide as a recyclable heterogeneous catalyst, and 2,2,6,6-tetramethylpiperidine (B32323) oxide as a co-catalyst. patsnap.comgoogle.com
This method is notable for using an inexpensive and readily available raw material (chloroacetic acid), recyclable catalysts, and environmentally friendly oxygen as the oxidant, which significantly reduces waste and production costs. google.com The final product is obtained with high purity (>99%) and in high yield (>90%). google.com
| Step | Reactants | Catalyst | Oxidant | Solvent | Key Green Feature | Reference |
| 1 | Furan, Chloroacetic acid | Y-type zeolite | - | Dichloromethane | Recyclable heterogeneous catalyst | patsnap.comgoogle.com |
| 2 | This compound | Tricobalt tetroxide, TEMPO | Oxygen (O₂) | Methanol (B129727) | Use of O₂ as a green oxidant, recyclable catalyst | patsnap.comgoogle.com |
Additionally, one-pot syntheses in aqueous media, such as a mixture of methanol, acetic acid, and water, have been reported for the preparation of 2-(furan-2-yl)-2-oxoacetic acid from furfural, further demonstrating the shift towards greener solvent systems. google.com
Utilization of Renewable Resources and Biomass Derivatives
The shift towards a bio-based economy has underscored the importance of utilizing renewable resources for chemical synthesis, with biomass emerging as a key alternative to fossil feedstocks. frontiersin.org Biomass, particularly lignocellulosic material, is a rich source of C5 and C6 carbohydrates, which can be converted into versatile platform molecules like furfural and 5-hydroxymethylfurfural (HMF). frontiersin.orgresearchgate.netnih.gov These furan derivatives serve as crucial precursors in the synthesis of this compound and other valuable chemicals. nih.gov
Furfural, a primary platform chemical derived from the dehydration of C5 sugars (e.g., xylose) found in hemicellulose, is a direct antecedent for furan-based compounds. nih.govresearchgate.net Various biomass sources, noted for their high hemicellulose content, are suitable for furfural production, including corncob, sugarcane bagasse, and woody biomass. researchgate.net The conversion process often involves acid-catalyzed hydrothermal treatment of the biomass. mdpi.com For instance, the dissolution of biomass can generate organic acids like formic and acetic acid, which in turn catalyze the dehydration of hemicellulose oligomers to produce furfural. nih.gov Research has demonstrated that different reaction systems and conditions can significantly impact the yield of furfural from biomass. The use of biphasic solvent systems, such as water and γ-valerolactone (GVL), has been shown to enhance furfural yields. In one study, a furfural yield of 46.6% was achieved from biomass in the presence of GVL, a significant increase compared to the 2.3% yield in water alone. nih.gov
The following table summarizes findings on the conversion of different biomass sources to furan derivatives, highlighting the potential of these renewable feedstocks.
Table 1: Conversion of Biomass Derivatives to Furfural
| Biomass Source | Precursor Sugar | Key Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Rice Straw | Hemicellulose | Choline chloride-oxalic acid DES, HCl, 120°C | Levulinic Acid | 52% | nih.gov |
| Pubescent | Xylose | NaCl, water, organic solvent | Furfural | 38-64% | nih.gov |
| Lignocellulose | Hemicellulose | H₂O-GVL solvent system | Furfural | 46.6% | nih.gov |
| Lignocellulose | C5/C6 Sugars | Acid Hydrolysis | Furfural / HMF | N/A | mdpi.com |
Note: DES refers to Deep Eutectic Solvent; GVL to γ-valerolactone; HMF to 5-hydroxymethylfurfural. The table is interactive and can be sorted by clicking on the column headers.
Development of Sustainable Catalytic Systems
The development of efficient and sustainable catalytic systems is paramount for the economically viable and environmentally benign synthesis of this compound and its precursors. Research efforts have been directed towards heterogeneous, homogeneous, and biocatalytic systems to improve selectivity, reduce energy consumption, and enable catalyst recycling. rsc.org
Heterogeneous catalysts are advantageous due to their ease of separation from the reaction products. rsc.org Zeolites, with their structured micropores and Brønsted acidity, are effective in converting biomass substrates into platform molecules. frontiersin.org Vanadium-based catalysts have shown high efficacy in the gas-phase oxidation of furfural. For example, a VOₓ/Al₂O₃ catalyst yielded 73% maleic anhydride (B1165640) from furfural at 593 K. rsc.org Non-noble metal catalysts, such as those based on copper (Cu), are also being explored as a cost-effective alternative to precious metals for hydrogenation and oxidation reactions. frontiersin.orgresearchgate.net A Cu@Mg/γ-Al₂O₃ catalyst, for instance, achieved 99% conversion of furfural with 94% selectivity to furfuryl alcohol, a precursor that can be oxidized to the corresponding acid. researchgate.net
Homogeneous catalysis, while facing challenges in product separation, offers high activity and selectivity under mild conditions. mdpi.com Transition metal complexes have been employed for the hydrodeoxygenation (HDO) of furan derivatives. mdpi.com For the oxidation of furfural, a homogeneous system of Cu(NO₃)₂/VOSO₄ has been reported for the selective oxidation of HMF to 2,5-diformylfuran (DFF), a related furan derivative. mdpi.com
Biocatalysis represents a particularly promising green approach, utilizing whole cells or isolated enzymes to perform chemical transformations under mild conditions with high selectivity. nih.govmdpi.com Yeast strains, such as Saccharomyces cerevisiae and Meyerozyma guilliermondii, have been successfully used for the reduction of furfural to furfuryl alcohol. mdpi.comresearchgate.net One study using immobilized M. guilliermondii cells achieved a 98% conversion of furfural with over 98% selectivity to furfuryl alcohol, producing only trace amounts of 2-furoic acid. mdpi.com While this specific study focused on reduction, the high selectivity demonstrates the potential of biocatalytic systems for targeted transformations of the furan ring's functional groups, which is relevant for the synthesis of various derivatives including this compound.
The following table provides a comparative overview of different sustainable catalytic systems used in the conversion of furan derivatives.
Table 2: Performance of Sustainable Catalytic Systems in Furan Derivative Conversion
| Catalyst System | Substrate | Reaction Type | Key Conditions | Product | Yield/Selectivity | Reference |
|---|---|---|---|---|---|---|
| VOₓ/Al₂O₃ | Furfural | Gas Phase Oxidation | 593 K | Maleic Anhydride | 73% Yield | rsc.org |
| AuPd/Mg(OH)₂ | Furfural | Selective Oxidation | NaOH | 2-Furoic Acid | 84.5% Yield | rsc.org |
| Co/CoOx | Furfural | Hydrodeoxygenation | Hydroquinone additive | 2-Methylfuran | 73% Yield | rsc.org |
| Cu@Mg/γ-Al₂O₃ | Furfural | Hydrogenation | 443.15 K, 2 MPa H₂ | Furfuryl Alcohol | 99% Conv., 94% Sel. | researchgate.net |
| Immobilized M. guilliermondii | Furfural | Bioreduction | Whole cells | Furfuryl Alcohol | 98% Conv., >98% Sel. | mdpi.com |
| Saccharomyces cerevisiae | (5-benzothiazol-2-yl-furan-2-yl)-carbaldehyde | Bioreduction | Whole cells, 24h | (5-benzothiazol-2-yl-furan-2-yl)-methanol | Quantitative | researchgate.net |
Note: Conv. refers to Conversion; Sel. to Selectivity. The table is interactive and can be sorted by clicking on the column headers.
Molecular Derivatization and Structural Modification of 2 Furan 2 Yl Acetic Acid
Esterification and Amidation Reactions
The carboxylic acid group of 2-(furan-2-yl)acetic acid is a prime site for modification, readily undergoing esterification and amidation reactions to produce a variety of derivatives. These reactions are fundamental in medicinal chemistry for enhancing properties such as bioavailability. vulcanchem.com
Synthesis of Ester Derivatives of this compound
Ester derivatives of this compound are commonly synthesized through reactions with various alcohols. For instance, the reaction of this compound with furfuryl alcohol in the presence of coupling reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT/NMM/TsO−) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) under microwave irradiation can produce furan-2-ylmethyl furan-2-carboxylate (B1237412) with good yields. researchgate.net This method is also applicable for creating more complex diester compounds. For example, reacting 2,5-furandicarboxylic acid with 3,4-bis(hydroxymethyl)furan can yield bis(furan-2-ylmethyl) furan-2,5-dicarboxylate (B1257723) and furan-3,4-diylbis(methylene) bis(furan-2-carboxylate) in moderate yields. researchgate.net
The following table summarizes the synthesis of various ester derivatives.
| Reactant 1 | Reactant 2 | Coupling Reagent | Product | Yield | Reference |
| 2-Furoic Acid | Furfuryl Alcohol | DMT/NMM/TsO− or EDC | Furan-2-ylmethyl furan-2-carboxylate | Good | researchgate.net |
| 2,5-Furandicarboxylic Acid | 3,4-Bis(hydroxymethyl)furan | DMT/NMM/TsO− or EDC | Bis(furan-2-ylmethyl) furan-2,5-dicarboxylate | Moderate | researchgate.net |
| 2,5-Furandicarboxylic Acid | 3,4-Bis(hydroxymethyl)furan | DMT/NMM/TsO− or EDC | Furan-3,4-diylbis(methylene) bis(furan-2-carboxylate) | Moderate | researchgate.net |
Formation of Amide Analogues and Peptidomimetics
Amidation of this compound is a key strategy for creating amide analogues and peptidomimetics. Similar to esterification, these reactions can be facilitated by coupling reagents under microwave-assisted conditions. For example, the reaction of 2-furoic acid with furfurylamine (B118560) yields N-(furan-2-ylmethyl)furan-2-carboxamide. researchgate.net This methodology can be extended to synthesize N-blocked amides using N-blocked amino acids (Boc, Cbz, Fmoc) and amines. researchgate.net Furthermore, diamide (B1670390) compounds such as N,N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide can be synthesized from 2,5-furandicarboxylic acid. researchgate.net The conversion of the carboxylic acid to amides can improve pharmacokinetic properties. vulcanchem.com
The synthesis of peptidomimetics, compounds that mimic the structure and function of peptides, often involves the incorporation of non-natural amino acid-like structures. This compound can serve as a building block in the synthesis of such molecules. For instance, phosphonate (B1237965) analogues of N-(Furan-2-yl)carbonyl-Leu-Trp-OH have been prepared to study the effect of the phosphonate group. researchgate.net
Ring Functionalization and Substitution Patterns
The furan (B31954) ring and the acetic acid side chain of this compound are both amenable to further functionalization, allowing for the introduction of a wide array of substituents and structural motifs.
Electrophilic Aromatic Substitution on the Furan Ring
The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. vulcanchem.comucl.ac.uk These reactions, such as nitration, bromination, formylation, and acylation, typically occur at the 5-position of the furan ring. researchgate.net For example, the reaction of ethyl naphtho[2,1-b]furan-2-carboxylate with bromine in glacial acetic acid results in bromination. ijpcbs.com The introduction of various substituents onto the furan ring can significantly influence the biological and physicochemical properties of the resulting molecules.
Modification of the Acetic Acid Side Chain
The acetic acid side chain of this compound can also be chemically modified. vulcanchem.com For instance, the methylene (B1212753) group of the side chain can be a site for further reactions. While direct, specific examples of modifying the acetic acid side chain of this compound are not extensively detailed in the provided context, general principles of organic synthesis suggest possibilities such as alpha-halogenation or other substitutions.
Introduction of Heterocyclic Moieties (e.g., Thiazolidinones, Thiadiazoles, Oxadiazoles)
A significant area of structural modification involves the introduction of other heterocyclic rings onto the this compound scaffold, leading to compounds with potentially enhanced biological activities.
Thiazolidinones: Thiazolidinone derivatives can be synthesized from furan-containing precursors. For example, Schiff bases derived from 5-substituted-2-furancarboxaldehydes can react with mercaptoacetic acid to yield 4-thiazolidinone (B1220212) derivatives. rasayanjournal.co.in In another example, chalcones prepared from 2-acetylnaphtho[2,1-b]furan undergo reaction with thiourea (B124793) and subsequent treatment with monochloroacetic acid to form thiazolidinone-fused pyrimidine (B1678525) derivatives. jetir.orgresearchgate.net A series of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives have also been synthesized. nih.govekb.eg
Thiadiazoles: 1,3,4-Thiadiazole (B1197879) derivatives can be synthesized from furan-2-carboxylic acid by refluxing with thiosemicarbazide (B42300) in the presence of concentrated sulfuric acid. Another route involves the cyclization of thiosemicarbazones with acetic anhydride (B1165640). nih.gov For example, new sugar hydrazones incorporating a furan and a 1,3,4-thiadiazole ring system have been synthesized. jst.go.jpscispace.com
Oxadiazoles: 1,3,4-Oxadiazole derivatives can also be prepared from furan-based starting materials. One method involves the reaction of carbohydrazide (B1668358) derivatives with aldehydes in the presence of acetic acid. mdpi.com Another approach is the cyclization of N-aroyl hydrazides using phosphorus oxychloride. ijpcbs.com The synthesis of oxadiazole derivatives can also be achieved through the heterocyclization of amidoximes and carboxylic acid derivatives. mdpi.com
The following table outlines the synthesis of various heterocyclic derivatives.
| Starting Material Containing Furan | Reagents | Heterocyclic Product | Reference |
| Schiff bases of 5-substituted-2-furancarboxaldehydes | Mercaptoacetic acid | 4-Thiazolidinones | rasayanjournal.co.in |
| Chalcones from 2-acetylnaphtho[2,1-b]furan | Thiourea, Monochloroacetic acid | Thiazolidinone-fused pyrimidines | jetir.orgresearchgate.net |
| Furan-2-carboxylic acid | Thiosemicarbazide, H₂SO₄ | 1,3,4-Thiadiazoles | |
| Thiosemicarbazones | Acetic anhydride | 1,3,4-Thiadiazoles | nih.gov |
| Carbohydrazide derivatives | Aldehydes, Acetic acid | 1,3,4-Oxadiazoles | mdpi.com |
| N-Aroyl hydrazides | Phosphorus oxychloride | 1,3,4-Oxadiazoles | ijpcbs.com |
Conjugation and Prodrug Strategies
The modification of this compound through conjugation and prodrug strategies represents a significant area of research aimed at enhancing its therapeutic potential. These approaches involve linking the core molecule to other chemical entities, such as carbohydrates or polymers, to improve properties like solubility, stability, and targeted delivery.
Preparation of Glycosylated this compound Conjugates
Glycosylation, the attachment of sugar moieties to a parent molecule, is a widely employed prodrug strategy to enhance the aqueous solubility and bioavailability of therapeutic agents. rsc.org Glycosylated prodrugs can leverage cellular glucose transporters for uptake and are designed to release the active drug at a target site through enzymatic cleavage by glycosidases. rsc.orgnih.gov While direct glycosylation of this compound is not extensively documented in dedicated studies, the synthesis of glycosylated furan derivatives serves as a blueprint for potential strategies.
Research into related furan compounds demonstrates the feasibility of creating such conjugates. One established method involves the synthesis of sugar moiety precursors from furan derivatives. For instance, a synthetic route starting from 2-acetyl furan, a closely related ketone, has been successfully used to prepare O-glycosides. d-nb.infowiley.com This process begins with the catalytic reduction of the ketone to form (S)-1-(furan-2-yl)ethan-1-ol. d-nb.infowiley.com This furan alcohol then undergoes an Achmatowicz rearrangement, an oxidative ring expansion, to produce a dihydropyranone, which serves as a key intermediate for glycosylation. d-nb.infowiley.com This pyranone structure can then be coupled with aglycones using various glycosylation techniques.
Another relevant approach is the formation of sugar hydrazones. The reaction of furan-2-carbohydrazide (B108491) with different aldose sugars (like D-mannose or D-arabinose) in the presence of a catalytic amount of acetic acid yields the corresponding sugar hydrazones. jst.go.jp These structures represent a class of acyclic nucleoside analogues where the furan moiety is linked to a sugar chain. jst.go.jp
Chemoenzymatic methods offer a highly efficient and selective alternative for creating glycosylated conjugates. mdpi.com Lipases, for example, can be used as biocatalysts for the esterification of sugar acetals with acidic compounds. mdpi.com A general chemoenzymatic strategy would involve the enzymatic esterification of a protected sugar with this compound. This approach combines the flexibility of chemical synthesis for preparing the initial building blocks with the high regio- and stereoselectivity of enzymatic reactions for the final conjugation step. nih.govrsc.org
The table below summarizes key synthetic steps derived from related furan glycosylation studies, which could be adapted for this compound.
| Starting Material | Key Intermediate(s) | Reaction Type | Potential Product Class | Ref |
| 2-Acetyl Furan | (S)-1-(furan-2-yl)ethan-1-ol, Dihydropyranone | Catalytic Reduction, Achmatowicz Oxidation, Glycosidation | O-Glycosides | d-nb.infowiley.com |
| Furan-2-carbohydrazide | Sugar Hydrazone | Condensation with Aldose Sugars | Acyclic Nucleoside Analogues | jst.go.jp |
| Protected Sugar | Acyl-Enzyme Complex | Lipase-Catalyzed Esterification | Glycosyl Esters | mdpi.com |
Synthesis of Polymeric and Nanoparticle-Bound Derivatives
Incorporating this compound into polymeric backbones or encapsulating it within nanoparticles are advanced strategies for developing controlled-release drug delivery systems. The furan moiety itself is a versatile chemical handle for creating functional polymers. researchgate.netresearchgate.net
Polymeric Derivatives: Furan-functionalized polymers are of significant interest for biomedical applications. researchgate.net Polyesters and polyamides derived from bio-based furan monomers are being explored as alternatives to petroleum-derived polymers. researchgate.net The synthesis of these polymers can be achieved through several methods, including:
Polycondensation: This involves reacting furan-containing diacids or diols with appropriate co-monomers.
Ring-Opening Polymerization: Cyclic furan-containing monomers can be polymerized to form high molecular weight polymers.
Diels-Alder Reactions: The furan group can react reversibly with maleimides, allowing for the creation of cross-linked networks and self-healing materials. This "click" chemistry approach is also used to conjugate furan-functionalized polymers to other molecules, such as antibodies, for targeted delivery. nih.govutoronto.ca
One example involves the synthesis of co-polymers like poly(TMCC-co-LA)-furan, where furfurylamine is used to modify the carboxylic acid groups on a polyester (B1180765) backbone. nih.gov These amphiphilic co-polymers can self-assemble into nanoparticles in aqueous solutions. nih.govutoronto.ca
Nanoparticle-Bound Derivatives: Nanoparticles serve as effective carriers for therapeutic agents, offering improved stability, solubility, and the potential for targeted delivery. mdpi.comdovepress.com Chitosan (B1678972), a natural biopolymer, is frequently used to create nanoparticles for drug delivery due to its biocompatibility, biodegradability, and mucoadhesive properties. mdpi.comresearchgate.net
Furan-containing drugs or their derivatives can be loaded into chitosan nanoparticles using several methods:
Ionic Gelation: This is a common technique where chitosan is dissolved in an acidic solution and then added dropwise to a solution containing a polyanion, such as sodium tripolyphosphate (TPP). The electrostatic interactions between the positively charged amine groups of chitosan and the negatively charged TPP lead to the spontaneous formation of nanoparticles. researchgate.net The drug, such as this compound, can be dissolved along with the chitosan to be encapsulated during this process. mdpi.com
Encapsulation within Hydrogels: Furan-modified chitosan can be used to form hydrogels. For instance, furan-modified chitosan can be cross-linked with maleimide-functionalized polyethylene (B3416737) glycol (PEG) via the Diels-Alder reaction to form hydrogels capable of controlled drug release. mdpi.com Similarly, thermosensitive hydrogels, such as those made from chitosan and poly(vinyl alcohol), can contain nanoparticles to create a composite system that slows drug release. researchgate.net
The table below outlines different nanoparticle systems relevant for the delivery of furan-containing compounds.
| Polymer/Carrier | Preparation Method | Drug Loading Mechanism | Potential Application | Ref |
| Poly(TMCC-co-LA)-furan | Self-assembly (Dialysis) | Encapsulation during nanoparticle formation | Targeted anti-cancer drug delivery | nih.govutoronto.ca |
| Chitosan | Ionic Gelation | Encapsulation via electrostatic interaction | General controlled drug release | mdpi.comresearchgate.net |
| Chitosan/Poly(vinyl alcohol) | Nanoparticle incorporation into hydrogel | Electrostatic interaction between drug and nanoparticles within a gel matrix | Slow-release drug delivery | researchgate.net |
Structure Activity Relationship Sar Studies of 2 Furan 2 Yl Acetic Acid Derivatives
Influence of Substituents on Biological Activities
The introduction of different chemical groups onto the furan (B31954) ring or modifications of the acetic acid side chain can dramatically alter the pharmacological profile and potency of the resulting derivatives.
Key findings from various studies indicate that:
Electronic Effects : The presence of electron-donating or electron-withdrawing groups on the furan ring significantly influences the compound's reactivity and biological efficacy. In a study of thiazolopyrimidine derivatives, the presence of the electron-donating 5-(furan-2-yl) moiety was found to be a factor influencing anticancer activity. ddtjournal.com
Steric and Positional Effects : The position of the furan ring itself can be crucial. For instance, the placement of the furan ring (ortho vs. meta) on an adjacent phenyl group has a significant impact on biological activity, likely due to steric hindrance affecting enzyme binding. Similarly, introducing a methyl group at the C-3 position of a related benzofuran (B130515) ring was shown to significantly boost antiproliferative activity. mdpi.com
Substituent Type : In a series of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives, compounds with electron-donating groups (like a methoxy (B1213986) group) on the terminal phenyl ring showed increased cytotoxic activity by promoting apoptosis. ekb.eg Conversely, derivatives with electron-withdrawing groups (such as CN, F, CF3) exhibited reduced activity. ekb.eg
Ring Replacement : The furan ring can sometimes be replaced by other heterocyclic systems to enhance activity. In the case of derivatives of YC-1, replacing the furan with isoxazole (B147169) or 1H-pyrazole resulted in better inhibitory effects against soluble guanylate cyclase. nih.gov
The following table summarizes findings on how furan ring substitutions affect the biological activity of various derivative series.
Table 1: Impact of Furan Ring Substitutions on Biological Activity
| Base Scaffold | Substitution/Modification | Biological Activity | Reference |
|---|---|---|---|
| Thiazolopyrimidine | Presence of 5-(furan-2-yl) group (electron-donating) | Influences anticancer activity | ddtjournal.com |
| 2-(5-((5-aryl-furan-2-yl)...)acetic acid | Electron-donating group on aryl ring (e.g., -OCH3) | Increased cytotoxicity | ekb.eg |
| 2-(5-((5-aryl-furan-2-yl)...)acetic acid | Electron-withdrawing group on aryl ring (e.g., -F, -CF3) | Reduced cytotoxicity | ekb.eg |
| Benzofuran | Methyl group at C-3 position | Increased antiproliferative activity | mdpi.com |
Role of Side Chain Modifications on Biological Potency
Modifications to the acetic acid side chain are equally critical in determining the biological potency of these derivatives. Alterations can range from changing the chain length to converting the carboxylic acid into other functional groups like esters or amides.
Research has demonstrated that:
Altering the length of the carbon chain that connects the furan ring to the acetic acid group can either enhance or diminish the compound's activity.
Converting the carboxylic acid into amides by reacting furan-2-carbonyl chloride with various amines (such as pyrrolidine (B122466) and piperidine) has yielded hybrid molecules with significant anti-inflammatory and antioxidant activities. mdpi.com
In a series of antimicrobial 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives, the transition from S-alkyl derivatives to their corresponding 2-((...)-thio)acetic acid esters did not cause a radical change in activity. However, the introduction of specific alkyl groups (isopropyl and isobutyl) into the ester moiety led to a sharp increase in activity against Staphylococcus aureus. zsmu.edu.ua
The table below details specific side chain modifications and their observed effects on biological potency.
Table 2: Effect of Side Chain Modifications on Biological Potency
| Derivative Series | Side Chain Modification | Observed Effect | Reference |
|---|---|---|---|
| Furan-2-carbonyl chloride derivatives | Conversion of acid chloride to various amides (e.g., with pyrrolidine, piperidine) | Resulting hybrids showed significant anti-inflammatory and antioxidant activity | mdpi.com |
| 5-(Furan-2-yl)-4-amino-1,2,4-triazole-3-thiol ester derivatives | Introduction of isopropyl or isobutyl radicals in the ester structure | Sharp increase in antimicrobial activity against S. aureus | zsmu.edu.ua |
Stereochemical Aspects in Structure-Activity Relationships
Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the interaction between a drug molecule and its biological target. For 2-(Furan-2-yl)acetic acid derivatives, chirality and conformational freedom are key aspects of their SAR.
Many biologically active molecules are chiral, existing as enantiomers (non-superimposable mirror images). Often, one enantiomer, the eutomer, is significantly more active than the other (the distomer).
The geometric configuration of substituents is crucial. For alpha-(Methoxyimino)furan-2-acetic acid, a key side chain for the antibiotic cefuroxime, the Z-configuration (or syn-isomer) is critical for its biological activity.
In a study of chiral 7-chloro-9-(furan-3-yl)-2,3,3a,4-tetrahydro-1H-benzo[e]pyrrolo[2,1-c] ddtjournal.comgrowingscience.comthiadiazine 5,5-dioxide, a positive allosteric modulator of the AMPA receptor, the individual enantiomers were synthesized and tested. Patch-clamp experiments revealed that the R-stereoisomer was the active component (the eutomer), demonstrating the stereoselectivity of the biological target. unimore.it
Hydrazone derivatives of the furan scaffold can exist in different conformations, such as synperiplanar and antiperiplanar forms, which can influence their interaction with biological targets. researchgate.net
The profound impact of conformation is demonstrated in glycosidase inhibitors, where restricting the side chain to a specific gauche,gauche conformation resulted in inhibitors that were 6- to 10-fold more potent than isosteric compounds with a different (gauche,trans) conformation. researchgate.net This highlights the energetic benefit of pre-organizing a molecule into the correct shape for receptor binding. researchgate.net
Computational Approaches to SAR Elucidation
Computational chemistry provides powerful tools to predict and explain the structure-activity relationships of novel compounds. Methods like molecular docking, quantitative structure-activity relationship (QSAR), and Density Functional Theory (DFT) are increasingly used.
Molecular Docking : This technique simulates the binding of a molecule to the active site of a target protein. Docking studies were used to support the hypothesis that newly synthesized furan-2-carbonyl amino acid derivatives activate HIF transcription by inhibiting the FIH-1 enzyme. mdpi.com Similarly, docking was used to investigate the binding modes of furan-containing hydrazones as inhibitors of the enzyme monoamine oxidase B (MAO-B). nih.gov
Quantum Chemical Approach : Methods like DFT can be used to calculate the electronic properties and geometric structure of a molecule. For a novel 1-(2,3-dihydrobenzo[b] growingscience.comdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivative, DFT was used to predict its molecular geometry, study its reactivity, and understand its intramolecular charge transfer. nih.gov These computational predictions help to rationalize the observed biological activity and guide the design of future analogues.
Quantum Chemical Descriptors in Predictive SAR Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link a molecule's chemical structure to its biological activity. In the study of this compound derivatives, quantum chemical descriptors are pivotal for developing these predictive models. nih.govnih.gov These descriptors, derived from quantum mechanical calculations like Density Functional Theory (DFT), quantify the electronic properties of molecules, offering insights into their reactivity and interaction capabilities. researchgate.netelectrochemsci.org
Commonly used quantum chemical descriptors include:
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Represents the electron-donating ability of a molecule. Higher E_HOMO values suggest a greater tendency to donate electrons to an acceptor.
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Indicates the electron-accepting ability. Lower E_LUMO values point to a greater capacity to accept electrons. electrochemsci.org
Energy Gap (ΔE): The difference between E_LUMO and E_HOMO (ΔE = E_LUMO - E_HOMO), which relates to the molecule's chemical reactivity and stability. researchgate.netelectrochemsci.org A smaller energy gap generally implies higher reactivity.
Electronegativity (χ): Describes the tendency of a molecule to attract electrons. researchgate.net
Chemical Hardness (η) and Softness (S): Hardness is the resistance to change in electron distribution, while softness is the reciprocal of hardness. These parameters also help characterize molecular reactivity. researchgate.netelectrochemsci.org
Electrophilicity Index (ω): A measure of the energy stabilization when a system acquires an additional electronic charge. researchgate.net
DFT calculations, often at the B3LYP/6-31G(d,p) or similar levels of theory, are employed to optimize molecular geometries and compute these descriptors. nih.govdigitaloceanspaces.com These calculated values are then used as independent variables in multiple linear regression or other statistical methods to build QSAR models that correlate with experimentally determined biological activities. nih.govelectrochemsci.org For instance, a QSAR model for chalcone (B49325) derivatives demonstrated that a combination of topological, electrostatic, and quantum chemical descriptors resulted in a statistically significant model with high predictive ability (R² = 0.965). nih.gov Similarly, robust QSAR models for triazolothiadiazine compounds were developed using descriptors related to connectivity, electronegativity, and polarizability, achieving R² values between 0.725 and 0.768. nih.gov These models help predict the activity of newly designed compounds and elucidate the mechanisms of interaction at a molecular level.
Table 1: Key Quantum Chemical Descriptors and Their Significance in SAR
| Descriptor | Symbol | Significance in SAR Models |
| Energy of the Highest Occupied Molecular Orbital | E_HOMO | Indicates electron-donating capacity; crucial for charge-transfer interactions. electrochemsci.org |
| Energy of the Lowest Unoccupied Molecular Orbital | E_LUMO | Indicates electron-accepting capacity; relates to interactions with electron-rich sites. electrochemsci.org |
| Energy Gap | ΔE | Correlates with molecular stability and reactivity. researchgate.net |
| Chemical Potential | µ | Describes the escaping tendency of electrons from a system. researchgate.net |
| Chemical Hardness | η | Measures resistance to deformation or change in electron configuration. researchgate.netelectrochemsci.org |
| Electrophilicity Index | ω | Quantifies the electrophilic nature of a molecule. researchgate.net |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate and predict the interaction between a ligand, such as a this compound derivative, and its biological target, typically a protein or enzyme. jbiochemtech.comnih.gov These techniques provide detailed insights into the binding mode, affinity, and stability of the ligand-receptor complex, which is fundamental to understanding its biological activity.
Molecular Docking aims to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. jbiochemtech.com The process involves computationally placing the ligand into the binding site of the target protein and scoring the different poses based on their binding free energy. For example, docking studies of novel furan derivatives against the PPARγ receptor showed that compounds with electron-releasing groups had notable binding affinity, with binding energies reaching -9.02 kcal/mol. researchgate.net These studies identified key amino acid residues involved in the interaction, such as TYR473, SER289, and HIS323, through the formation of hydrogen bonds and other non-covalent interactions. researchgate.net In another study, furan-containing tyrosinase inhibitors were docked into the enzyme's active site, revealing interactions with residues like ASN260 and MET280. mdpi.com
Molecular Dynamics (MD) Simulations are used to analyze the physical motion of atoms and molecules over time, providing a view of the dynamic behavior of the ligand-receptor complex. nih.gov Starting with a high-ranking docked pose, MD simulations assess the stability of the complex in a simulated physiological environment. nih.govresearchgate.net These simulations can confirm whether the key interactions observed in docking are maintained over time. For instance, MD simulations were used to verify the stability of potential inhibitors in complex with the SARS-CoV-2 main protease, showing a steady trajectory and consistent interaction patterns. nih.gov
Together, these methods provide a comprehensive picture of ligand-target interactions. Docking provides a static snapshot of the binding, while MD simulations add a dynamic dimension, assessing the stability and conformational changes of the complex.
Table 2: Example of Molecular Docking Results for Furan Derivatives
| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| Compound S-16 | PPARγ | -9.02 | TYR473, SER289, HIS323, TYR327, HIS449 | researchgate.net |
| Compound S-17 | PPARγ | -8.84 | TYR473, SER289, HIS323, TYR327, HIS449 | researchgate.net |
| Furan-2-carbaldehyde thiosemicarbazone derivative (Compound 8) | Tyrosinase | - | ASN260, MET280 | mdpi.com |
| Imidazole derivative from furan | Not Specified | - | Arg121, Tyr356 | jbiochemtech.com |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are integral components of modern drug discovery, used to identify novel bioactive compounds from large chemical libraries. researchgate.net
Pharmacophore Modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups, positive/negative ionizable groups) that a molecule must possess to interact with a specific biological target and elicit a response. nih.gov A pharmacophore model can be generated based on the structure of the receptor's binding site (structure-based) or by aligning a set of known active ligands (ligand-based). nih.gov For example, a pharmacophore model for Idd384 binding to the ALR2 active site was developed to understand key interactions. researchgate.net These models serve as 3D queries for searching compound databases.
Virtual Screening is a computational technique that uses these pharmacophore models to rapidly screen large databases of chemical compounds to identify those that match the pharmacophore and are therefore likely to bind to the target of interest. tandfonline.com This process filters out unpromising molecules at an early stage, saving time and resources. researchgate.net For instance, virtual screening was used to identify a series of covalent antimicrobial inhibitors targeting glutamate (B1630785) racemase and ASK1 inhibitors based on a 5-(5-aryl-furan-2-ylmethylene)-2-thioxothiazolidin-4-one scaffold. growingscience.com The hits from virtual screening are then subjected to further evaluation, such as molecular docking and, eventually, experimental testing. scispace.com
The combination of pharmacophore modeling and virtual screening has proven effective in discovering novel furan-based derivatives for various targets. For example, a study on pyrazolo[3,4-b]pyridine derivatives used a pharmacophore model to screen for compounds with potential anticancer activity. This approach helps in the rational design and identification of new lead compounds with desired biological activities.
Table 3: Common Pharmacophore Features for Drug Design
| Feature | Abbreviation | Description |
| Hydrogen Bond Acceptor | HBA | An atom or group with a lone pair of electrons that can form a hydrogen bond. |
| Hydrogen Bond Donor | HBD | A hydrogen atom attached to an electronegative atom (e.g., O, N). |
| Aromatic Ring | AR | A planar, cyclic, conjugated ring system. |
| Hydrophobic Group | HY | A nonpolar group that avoids interaction with water. |
| Positive Ionizable | PI | A group that can carry a positive charge at physiological pH. |
| Negative Ionizable | NI | A group that can carry a negative charge at physiological pH. |
Biological Activities and Mechanistic Investigations of 2 Furan 2 Yl Acetic Acid and Its Derivatives
Antimicrobial and Anti-infective Properties
Derivatives of 2-(Furan-2-yl)acetic acid have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, viruses, and parasites. The inherent chemical scaffold of the furan (B31954) ring allows for structural modifications that can enhance potency and selectivity, making it a promising platform for the development of new anti-infective agents. nih.govmdpi.com
Antibacterial Efficacy and Mechanisms of Action
The antibacterial properties of this compound derivatives are notable, with some compounds exhibiting significant activity against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net
A prominent example of the antibacterial application of a this compound derivative is its role as a precursor in the synthesis of Cefuroxime, a second-generation cephalosporin (B10832234) antibiotic. nih.govwikipedia.org Cefuroxime contains a 7-(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido side chain derived from this compound. nih.govfda.gov
The mechanism of action of Cefuroxime involves the inhibition of bacterial cell wall synthesis. drugbank.compatsnap.comyoutube.com It binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final step in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.govpatsnap.comyoutube.com This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death. drugbank.compatsnap.com Cefuroxime is effective against a wide range of bacteria, including strains that are resistant to other β-lactam antibiotics due to its stability in the presence of many β-lactamases. nih.govdrugbank.com
| Compound | Mechanism of Action | Bacterial Target |
| Cefuroxime | Inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). nih.govpatsnap.comyoutube.com | Gram-positive and Gram-negative bacteria. nih.govdrugbank.com |
Antifungal Activities
Derivatives of this compound have also been investigated for their antifungal properties. Studies have shown that certain furan-containing compounds can inhibit the growth of pathogenic fungi. mdpi.comnih.gov For instance, some derivatives have demonstrated activity against yeast-like fungi such as Candida albicans. mdpi.com The mechanism of antifungal action can vary, but some benzofuran (B130515) derivatives, structurally related to furan compounds, have been shown to disrupt calcium homeostasis in fungal cells, a mechanism that contributes to their fungicidal effects. nih.gov
| Derivative Class | Fungal Target | Observed Effect |
| 3-Aryl-3-(furan-2-yl)propenoic acid derivatives | Candida albicans | Inhibition of growth. mdpi.com |
| Benzofuran derivatives | Cryptococcus neoformans, Aspergillus fumigatus | Inhibition of growth, disruption of calcium homeostasis. nih.gov |
Antiviral Potential and Associated Pathways
The exploration of furan derivatives has extended to their potential as antiviral agents. While specific studies on the antiviral activity of this compound itself are limited, the broader class of furan-containing compounds has shown promise. Polysaccharides derived from natural sources, some of which may contain furan-like structures, have been noted for their antiviral properties. nih.gov The mechanisms of antiviral action for such compounds can be diverse, including direct inhibition of viral replication or modulation of the host immune response. nih.gov For example, 2-acetylfuran (B1664036), a related furan derivative, is an intermediate in the synthesis of a precursor to the HIV integrase inhibitor S-1360. wikipedia.org This highlights the role of the furan scaffold in the development of antiviral therapeutics.
Antimalarial Activity of Quinoline-Furan Hybrids
A significant area of research has been the development of hybrid molecules that combine the furan moiety with other pharmacophores to enhance therapeutic activity. Quinoline-furan hybrids, in particular, have emerged as a promising class of antimalarial agents. rsc.orgresearchgate.netmdpi.com The rationale behind this molecular hybridization is to combine the activity of quinolines, which are known to interfere with heme detoxification in the malaria parasite Plasmodium falciparum, with the chemical properties of the furan ring. nih.gov Several studies have reported that these hybrid compounds exhibit potent activity against both drug-sensitive and drug-resistant strains of P. falciparum. rsc.orgresearchgate.net The precise mechanism of these hybrids is still under investigation, but it is believed to involve a dual or synergistic mode of action.
| Hybrid Compound Class | Parasite Target | Potential Mechanism |
| Quinoline-Furan Hybrids | Plasmodium falciparum | Inhibition of heme detoxification, potential dual-action mechanisms. researchgate.netnih.gov |
Antitubercular Activity
The search for new drugs to combat tuberculosis, caused by Mycobacterium tuberculosis, has also included the investigation of furan derivatives. nih.govvensel.org Benzofuran and naphthofuran derivatives, which share the core furan ring structure, have been synthesized and evaluated for their antitubercular activity. nih.gov Some of these compounds have shown inhibitory effects against M. tuberculosis. nih.govfrontiersin.org The proposed mechanisms of action for some of these derivatives include the inhibition of essential mycobacterial enzymes, such as those involved in cell wall synthesis or respiratory pathways. frontiersin.orgnih.gov For instance, some nitrogen-containing heterocyclic compounds with furan moieties are being explored as potential anti-TB agents. vensel.org
Anticancer and Cytotoxic Effects
The furan nucleus is a significant pharmacophore in the development of new anticancer agents, with numerous derivatives demonstrating promising cytotoxic activity against various cancer cell lines. nih.gov
In Vitro Cytotoxicity Against Various Cancer Cell Lines
A variety of this compound derivatives and other furan-containing compounds have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. These studies have demonstrated that the furan scaffold is a viable starting point for the design of potent anticancer agents. nih.govnih.gov
One study focused on a series of novel furan-based compounds, testing their antiproliferative properties against the MCF-7 breast cancer cell line and the non-cancerous MCF-10A breast cell line. nih.gov Two compounds, a pyridine (B92270) carbohydrazide (B1668358) derivative and an N-phenyl triazinone derivative, exhibited significant cytotoxic activity against MCF-7 cells, with IC50 values of 4.06 µM and 2.96 µM, respectively. nih.gov Importantly, these compounds showed higher IC50 values against the normal breast cell line, suggesting a degree of selectivity for cancer cells. nih.gov
In another investigation, newly synthesized carbamothioyl-furan-2-carboxamide derivatives were assessed for their anticancer potential against HepG2 (hepatocellular carcinoma), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer) human cancer cell lines. mdpi.com One derivative, p-tolylcarbamothioyl)furan-2-carboxamide, displayed the highest activity against hepatocellular carcinoma at a concentration of 20 µg/mL, with a cell viability of 33.29%. mdpi.com Generally, all the synthesized compounds in this series showed significant anticancer activity against all three cell lines. mdpi.com
Furthermore, a series of furan derivatives were screened for their antitumor potency against the liver cancer cell line (HEPG2). nih.gov The results indicated that the selected furan derivatives inhibited the growth of the tested cell line, although with varying degrees of intensity. nih.gov Another study on new sugar hydrazones incorporating furan and 1,3,4-thiadiazole (B1197879) ring systems also reported significant anticancer activities against the human liver carcinoma cell line (HepG-2). jst.go.jpnih.gov Three compounds, in particular, exhibited high activity, with IC50 values of 5.5 ± 1.2 µM, 7.29 ± 1.5 µM, and 4.2 ± 1.2 µM, which were comparable to the reference drug doxorubicin. jst.go.jpnih.gov
| Compound/Derivative Type | Cancer Cell Line | Activity/IC50 Value | Reference |
|---|---|---|---|
| Pyridine carbohydrazide furan derivative | MCF-7 (Breast) | 4.06 µM | nih.gov |
| N-phenyl triazinone furan derivative | MCF-7 (Breast) | 2.96 µM | nih.gov |
| p-tolylcarbamothioyl)furan-2-carboxamide | Hepatocellular Carcinoma | 33.29% cell viability at 20 µg/mL | mdpi.com |
| Furan-thiadiazole hybrid (Compound 3) | HepG-2 (Liver) | 5.5 ± 1.2 µM | jst.go.jpnih.gov |
| Furan-thiadiazole hybrid (Compound 12) | HepG-2 (Liver) | 7.29 ± 1.5 µM | jst.go.jpnih.gov |
| Furan-thiadiazole hybrid (Compound 14) | HepG-2 (Liver) | 4.2 ± 1.2 µM | jst.go.jpnih.gov |
Mechanisms of Apoptosis Induction
The anticancer activity of furan derivatives is often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. Investigations into the mechanisms of action have revealed that these compounds can trigger apoptosis through various cellular pathways. nih.gov
For instance, the two most active furan-based compounds against the MCF-7 breast cancer cell line were found to induce cell death via an apoptotic cascade. nih.gov Evidence from annexin-V/PI staining experiments suggested a role for apoptotic mechanisms in their cytotoxic effect. nih.gov Furthermore, it was proposed that these compounds exert their pro-apoptotic effects by inducing the intrinsic mitochondrial mechanism of apoptosis. nih.gov The intrinsic pathway is a major mechanism of apoptosis, initiated by intracellular signals in response to cellular stress, and is characterized by the involvement of the mitochondria.
The induction of apoptosis is a key feature of many chemotherapeutic agents, as it leads to the safe and effective removal of cancer cells. The ability of furan derivatives to activate these pathways underscores their therapeutic potential.
Cell Cycle Modulation by Furan-Containing Compounds
In addition to inducing apoptosis, furan-containing compounds have been shown to exert their anticancer effects by modulating the cell cycle. The cell cycle is a series of events that leads to cell division and replication, and its dysregulation is a hallmark of cancer.
Studies have shown that certain furan derivatives can cause cell cycle arrest at specific phases, thereby preventing cancer cell proliferation. nih.gov For example, DNA flow cytometric analysis of breast cancer cells treated with a pyridine carbohydrazide and an N-phenyl triazinone furan derivative revealed disruptions in the G2/M phase of the cell cycle. nih.gov The G2/M checkpoint is a critical control point that ensures a cell is ready for mitosis. Arrest at this phase can lead to apoptosis if the cellular damage is irreparable.
Anti-inflammatory Activities
Derivatives of this compound and other furan-containing compounds have demonstrated significant anti-inflammatory properties through various mechanisms. nih.govresearchgate.net
Modulation of Inflammatory Pathways
The anti-inflammatory effects of furan derivatives are attributed to their ability to modulate key inflammatory pathways. These compounds have been shown to suppress the production of pro-inflammatory mediators and regulate signaling cascades involved in the inflammatory response. nih.govresearchgate.net
Research has indicated that furan derivatives can inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), both of which are crucial mediators of inflammation. nih.govresearchgate.net Additionally, they can regulate the mRNA expression of inflammatory mediators. nih.gov The anti-inflammatory actions of these compounds are also linked to their ability to modify signaling pathways such as the mitogen-activated protein kinase (MAPK) and the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways. nih.govresearchgate.net
A study on 2-(furan-2-yl)-4-phenoxyquinoline derivatives identified several compounds with potent anti-inflammatory activity. nih.gov For instance, one derivative was found to be a potent inhibitor of TNF-alpha formation with an IC50 value of 2.3 µM. nih.gov Other derivatives in the same series effectively inhibited the release of lysozyme (B549824) and beta-glucuronidase, enzymes associated with inflammation, and also suppressed fMLP-induced superoxide (B77818) anion generation. nih.gov
Evaluation in In Vitro and In Vivo Models
The anti-inflammatory potential of furan derivatives has been evaluated in a range of in vitro and in vivo models. nih.govresearchgate.netmdpi.comnih.gov
In vivo, the carrageenan-induced foot edema model in chicks has been utilized to assess the anti-inflammatory effects of furanocoumarins, a class of furan derivatives. nih.govresearchgate.net In one such study, two furanocoumarins, bergapten (B1666803) and oxypeucedanin (B192039) hydrate, exhibited significant anti-inflammatory activities in a dose-dependent manner. nih.govresearchgate.net Another in vivo study using an arthritis-induced rat model demonstrated that furan fatty acids isolated from green-lipped mussels reduced paw swelling more effectively than eicosapentaenoic acid. nih.gov
In vitro models have also been instrumental in characterizing the anti-inflammatory properties of these compounds. The inhibition of albumin denaturation is a widely used method to screen for anti-inflammatory activity, as protein denaturation is a hallmark of inflammation. mdpi.com A study on new hybrid molecules of furan and N-containing heterocyclic compounds found that most of the synthesized hybrids showed higher inhibition of albumin denaturation than the standard drug ketoprofen. mdpi.com
Another in vitro assay, the antitryptic activity assay, is used to evaluate anti-arthritic potential by measuring the inhibition of proteinase activity, which is involved in the tissue damage seen in inflammatory conditions. mdpi.com The furan derivatives in the aforementioned study demonstrated superior antitryptic activity compared to both ibuprofen (B1674241) and ketoprofen. mdpi.com
| Compound/Derivative Type | Model | Activity/Result | Reference |
|---|---|---|---|
| 2-(furan-2-yl)-4-phenoxyquinoline derivative | Inhibition of TNF-alpha formation | IC50 = 2.3 µM | nih.gov |
| 4-[4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one | Inhibition of lysozyme release | IC50 = 4.6 µM | nih.gov |
| 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde | Inhibition of beta-glucuronidase release | IC50 = 5.0 µM | nih.gov |
| Furan fatty acids | Arthritis-induced rat model (in vivo) | Reduced paw swelling | nih.gov |
| Bergapten | Carrageenan-induced foot edema in chick (in vivo) | Significant anti-inflammatory activity | nih.govresearchgate.net |
| Oxypeucedanin hydrate | Carrageenan-induced foot edema in chick (in vivo) | Significant anti-inflammatory activity | nih.govresearchgate.net |
| Furan-N-heterocycle hybrids | Inhibition of albumin denaturation (in vitro) | Higher activity than ketoprofen | mdpi.com |
| Furan-N-heterocycle hybrids | Antitryptic activity (in vitro) | Better activity than ibuprofen and ketoprofen | mdpi.com |
Antioxidant Properties
Derivatives of this compound have been investigated for their antioxidant capabilities, with research indicating that the furan ring plays a crucial role in this activity. The antioxidant effect is primarily attributed to the ability of the furan moiety to donate an electron to a peroxyl radical or for the peroxyl radical to add to the furan ring nih.gov.
A study on a series of novel ester derivatives of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate demonstrated varying degrees of antioxidant activity. These compounds possess a furan group at the C-4 position of the pyrimidine (B1678525) ring and contain at least one labile hydrogen atom, which contributes to their radical scavenging potential nih.gov. The conjugated system within their structure is thought to help stabilize the radical formed after reacting with reactive oxygen species (ROS) nih.gov.
The antioxidant activity of these compounds was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. While all the studied compounds were found to be weaker antioxidants than the standard, gallic acid, some showed notable activity. For instance, compound 3c was identified as the most potent antioxidant in the series with an IC₅₀ of 0.6 mg/ml nih.gov. In contrast, all the tested compounds showed very weak activity in scavenging hydrogen peroxide when compared to gallic acid nih.gov. The reducing power assays also indicated that compounds 3d and 3e were moderate reducing agents nih.gov.
Table 1: DPPH Radical Scavenging Activity of 4-(Furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Esters
| Compound | IC₅₀ (mg/ml) |
|---|---|
| 3c | 0.6 |
| Gallic Acid (Standard) | < 0.1 |
Data sourced from a study on the antioxidant evaluation of synthesized furan-containing pyrimidine derivatives nih.gov.
These findings suggest that while derivatives of this compound may not be the most powerful antioxidants, their structural features provide a basis for the design of new antioxidant agents.
Neurological Activities
While research on the direct anticonvulsant properties of this compound derivatives is limited, studies on structurally related acetamide (B32628) analogues have shown significant anticonvulsant effects. These findings provide insights into the potential of the acetamide scaffold in developing new antiepileptic drugs.
One area of investigation has been on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives nih.gov. These compounds were designed as analogues of known anticonvulsant pyrrolidine-2,5-diones, with the key modification being the replacement of the imide ring with a chain amide group nih.gov. In animal models, these compounds showed protection primarily against maximal electroshock (MES)-induced seizures nih.gov. The anticonvulsant activity was found to be closely linked to the substituent on the anilide moiety, with 3-(trifluoromethyl)anilides generally showing higher activity than 3-chloroanilides nih.gov.
Another class of related compounds, N-benzyl-2-acetamidopropionamide derivatives, has also demonstrated potent anticonvulsant activity. A key structural feature for maximal activity in this series was identified as the placement of a small, substituted heteroatom moiety one atom away from the C(2) position nih.gov.
Table 2: Anticonvulsant Activity of Selected N-Benzyl-2-acetamidopropionamide Derivatives in Mice (i.p.)
| Compound | MES ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
|---|---|---|---|
| N-benzyl-2-acetamido-3-methoxypropionamide (18) | 8.3 | 39.0 | 4.7 |
| (R)-18 | 4.5 | 27.0 | 6.0 |
| (S)-18 | >100 | - | - |
| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | 17.3 | 87.0 | 5.0 |
| Phenytoin (Standard) | 6.5 | 45.0 | 6.9 |
Data from a study on the synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives nih.gov.
The study of the individual stereoisomers of N-benzyl-2-acetamido-3-methoxypropionamide (18 ) revealed that the anticonvulsant activity predominantly resides in the (R)-stereoisomer, which had a significantly lower ED₅₀ value compared to the (S)-stereoisomer nih.gov. These findings highlight the importance of stereochemistry in the anticonvulsant activity of this class of compounds.
Enzymatic Interactions and Metabolic Pathways
This compound derivatives have been shown to play a role in the biosynthetic pathways of complex natural products like nonactin (B1679836). Nonactin is a macrotetrolide antibiotic produced by Streptomyces griseus, and its structure is assembled from nonactic acid subunits nih.gov. The formation of the furan ring in nonactic acid is a key step catalyzed by the enzyme nonactate synthase from an acyclic precursor nih.gov.
In an effort to explore the flexibility of the nonactin biosynthetic machinery, a furan-based analogue of nonactic acid, 2-(5-(2-hydroxypropyl)furan-2-yl)propanoic acid (11) , was synthesized and fed to S. griseus cultures nih.gov. While the feeding experiment did not result in the production of new nonactin analogues, the compound was found to be a significant and selective inhibitor of nonactin biosynthesis, with an IC₅₀ of approximately 100 μM nih.gov. Importantly, this inhibition did not affect cell growth, the production of nonactic acid itself, or the generation of other secondary metabolites, indicating a specific interference with the assembly of nonactin from its nonactic acid precursors nih.gov.
This research demonstrates that while the biosynthetic pathway may not incorporate the furan-based analogue, the analogue can still interact with and inhibit components of the pathway, highlighting a potential strategy for controlling the production of such natural products.
Furan-containing compounds have been shown to interact with a variety of enzymes. For example, furan-2-yl acetate (B1210297) has been studied for its interaction with several target enzymes through in silico docking studies. These studies suggest that the furan moiety is involved in bio-activation and covalent interactions with enzymes nih.gov. Furan-2-yl acetate was found to form hydrogen bonds with active site residues of enzymes, with Lysine (B10760008) and Arginine residues being predominant in these contacts nih.gov. Specifically, it interacted with LYS181 and LYS17 of cathepsin K nih.gov. Good binding efficiency was also predicted for other enzymes, including topoisomerase II, Raf kinase, and histone deacetylase (HDAC) nih.gov.
Based on the conducted research, there is currently no available information directly linking this compound or its derivatives to lysine methylation processes. Lysine methylation is a crucial post-translational modification that regulates protein function, and while it is an active area of research, a specific role for furan-2-ylacetic acid compounds in this process has not been reported in the reviewed literature.
Other Pharmacological Effects
The furan nucleus is a versatile scaffold in medicinal chemistry, leading to derivatives with a wide array of biological activities. Beyond the more extensively studied areas, derivatives of this compound have been explored for other potential therapeutic applications, including enzyme inhibition and diuretic effects.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in mammals. Its inhibition is of significant interest in the cosmetic and medicinal fields for the treatment of hyperpigmentation disorders and for skin whitening effects. Research has shown that certain derivatives of this compound are effective inhibitors of this enzyme.
A series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives, which are structurally related to this compound, have been synthesized and evaluated for their ability to inhibit mushroom tyrosinase. nih.gov The inhibitory activities were assessed against both the monophenolase and diphenolase functions of the enzyme. One particular derivative, bearing a 2,4-dihydroxy substitution on the benzylidene ring, demonstrated exceptionally potent tyrosinase inhibitory activity. nih.gov Its efficacy was significantly higher than that of the standard inhibitor, kojic acid. nih.gov The concentration-dependent inhibition of tyrosinase by this derivative highlights the potential of the furan moiety as a scaffold for designing powerful tyrosinase inhibitors. nih.gov
Table 1: Mushroom Tyrosinase Inhibitory Activity of a 2,4-dihydroxy Substituted (E)-1-(furan-2-yl)prop-2-en-1-one Derivative
| Compound | Substrate | IC₅₀ (µM) |
| (E)-1-(furan-2-yl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-one | L-tyrosine (monophenolase) | 0.0433 |
| L-DOPA (diphenolase) | 0.28 | |
| Kojic Acid (Standard) | L-tyrosine (monophenolase) | 19.97 |
| L-DOPA (diphenolase) | 33.47 |
Diuretic Potential of Furan Derivatives
Furan derivatives have been investigated for a variety of pharmacological effects, including their potential as diuretic agents. utripoli.edu.ly Diuretics are crucial for treating conditions such as hypertension and edema by promoting the excretion of urine. The furan ring is a structural component of furosemide, a potent loop diuretic widely used in clinical practice. This has spurred interest in the diuretic potential of other furan-containing compounds.
While specific studies focusing solely on the diuretic potential of this compound derivatives are not extensively documented in the reviewed literature, the broader class of furan derivatives has shown promise. Some furan compounds have been reported to exhibit considerable diuretic effects, with activity comparable to that of furosemide. utripoli.edu.ly The inclusion of the furan nucleus is considered an important synthetic strategy in the development of new drugs, including those with diuretic properties. utripoli.edu.ly The versatility in substitution patterns on the furan ring allows for modifications that can significantly influence the biological activity of the resulting molecules. utripoli.edu.ly
Analytical Methodologies for 2 Furan 2 Yl Acetic Acid and Its Metabolites
Chromatographic Techniques
Chromatographic methods are essential for separating 2-(furan-2-yl)acetic acid from complex mixtures, allowing for its precise quantification and the identification of metabolites.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and quantifying its concentration in various samples. esraa.edu.iq Reversed-phase HPLC is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase. This setup allows for the effective separation of this compound from polar impurities. The purity of this compound is often reported to be greater than 98.0% when analyzed by techniques like gas chromatography (GC). tcichemicals.com
Method parameters such as the specific column, mobile phase composition (e.g., a mixture of methanol (B129727) and water), flow rate, and detector wavelength are optimized to achieve the best separation and sensitivity. researchgate.net UV detection is frequently employed, as the furan (B31954) ring exhibits strong absorbance in the ultraviolet region.
Gas Chromatography-Mass Spectrometry (GC/MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful tool for the analysis of volatile compounds and is well-suited for this compound after appropriate derivatization to increase its volatility. This technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. nih.gov
In GC/MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound. For complex samples, comprehensive two-dimensional gas chromatography (GC x GC) coupled with time-of-flight mass spectrometry (TOF-MS) can provide enhanced resolution and sensitivity. researchgate.netyoutube.com This advanced technique is particularly useful for resolving co-eluting peaks and identifying trace-level components. nih.gov
Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC/ESI/MS/MS) for Enhanced Sensitivity
For analyses requiring the highest levels of sensitivity and specificity, Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC/ESI/MS/MS) is the method of choice. nih.gov UPLC utilizes columns with smaller particle sizes (typically 1.7 µm), resulting in faster analysis times, greater resolution, and increased sensitivity compared to traditional HPLC. nih.gov
Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of relatively polar and thermally labile molecules like this compound and its metabolites without significant degradation. The ions generated are then passed into a tandem mass spectrometer (MS/MS), which provides an additional layer of specificity. This is achieved by selecting a specific parent ion, fragmenting it, and then analyzing the resulting daughter ions. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and allows for the detection of analytes at very low concentrations. youtube.com The high resolution and mass accuracy of techniques like quadrupole time-of-flight mass spectrometry (QTOF-MS) further aid in the confident identification of compounds in complex matrices. nih.gov
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural confirmation of this compound, providing detailed information about its molecular framework and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. youtube.com Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy are employed to provide a complete picture of the molecule's connectivity.
In ¹H-NMR spectroscopy, the chemical shifts, integration, and coupling patterns of the proton signals provide information about the electronic environment and neighboring protons for each hydrogen atom in the molecule. For example, the protons on the furan ring of a related compound, (S)-1-(furan-2-yl)ethanol, show distinct signals: a doublet at δ 6.25 (H-3'), a multiplet at δ 6.35 (H-4'), and a singlet at δ 7.35 (H-5'). researchgate.net
¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift indicates the type of carbon (e.g., sp², sp³, carbonyl). While specific data for this compound is not detailed here, the analysis of related furan-containing compounds provides a basis for expected spectral features. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nih.gov The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. researchgate.net
Key vibrational bands for this compound include a broad absorption in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group in the carboxylic acid. The spectrum also displays bands associated with the furan ring, including C-H stretching, C=C stretching, and ring breathing vibrations. researchgate.netrsc.org Polarized IR spectroscopy has been used to study the hydrogen bonding patterns in crystals of 2-furanacetic acid. researchgate.net
Table of Analytical Data
| Technique | Parameter | Observed Value/Range | Reference |
| ¹H-NMR | Chemical Shift (δ) | Specific shifts for furan and acetic acid protons | researchgate.net |
| ¹³C-NMR | Chemical Shift (δ) | Distinct signals for each carbon atom | researchgate.net |
| IR | O-H Stretch | 2500-3300 cm⁻¹ (broad) | researchgate.netrsc.org |
| IR | C=O Stretch | ~1700 cm⁻¹ | researchgate.net |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, with a molecular formula of C₆H₆O₃, the nominal molecular weight is 126 g/mol . researchgate.net High-resolution mass spectrometry can provide a more precise mass, which is calculated to be approximately 126.11 g/mol . researchgate.netbldpharm.com
In a typical electron ionization (EI) mass spectrometer, this compound molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is a unique fingerprint that helps in the structural elucidation of the molecule.
The fragmentation of this compound is expected to proceed through several characteristic pathways, influenced by the presence of both the furan ring and the carboxylic acid group. Key fragmentation processes for carboxylic acids include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). libretexts.org The furan moiety, being an aromatic system, can also undergo specific cleavages.
Expected Fragmentation Pathways:
Loss of the hydroxyl radical (•OH): This would result in an acylium ion at m/z 109. This is a common fragmentation for carboxylic acids. libretexts.org
Loss of the carboxyl radical (•COOH): This cleavage would lead to the formation of a furfuryl cation at m/z 81. libretexts.org
Decarboxylation (loss of CO₂): The loss of a neutral carbon dioxide molecule from the molecular ion would produce a fragment at m/z 82.
Furan ring fragmentation: The furan ring itself can undergo cleavage. A characteristic fragment for furan is the cyclopropenyl cation at m/z 39, resulting from the loss of CO and a C₂H₂ molecule. The molecular ion of furan itself is observed at m/z 68.
McLafferty Rearrangement: While less common for this specific structure, a McLafferty-type rearrangement could potentially occur, though it is more characteristic of longer-chain carboxylic acids.
The relative abundance of these fragments would depend on their stability. The furfuryl cation (m/z 81) is resonance-stabilized and is therefore expected to be a prominent peak. The acylium ion (m/z 109) is also expected to be a significant fragment.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Formula of Fragment | Neutral Loss |
| 126 | Molecular Ion [M]⁺• | [C₆H₆O₃]⁺• | - |
| 109 | [M - OH]⁺ | [C₆H₅O₂]⁺ | •OH |
| 81 | [M - COOH]⁺ | [C₅H₅O]⁺ | •COOH |
| 82 | [M - CO₂]⁺• | [C₅H₆O]⁺• | CO₂ |
| 53 | Furan ring fragment | [C₄H₅]⁺ | CO, H |
| 39 | Cyclopropenyl cation | [C₃H₃]⁺ | CO, C₂H₃ |
This table represents predicted fragmentation patterns based on the chemical structure and general fragmentation rules for carboxylic acids and furan compounds. Actual experimental data may vary.
Electrochemical Analysis
Electrochemical methods are employed to study the redox (reduction-oxidation) properties of molecules. These techniques can provide valuable information about the electron transfer processes a compound can undergo.
Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox behavior of species in solution. In a CV experiment, the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. The cyclic voltammogram, a plot of current versus potential, provides information about the oxidation and reduction potentials of the analyte and the kinetics of the electron transfer reactions.
For this compound, the furan ring is the primary site for electrochemical activity. Furan and its derivatives are known to undergo oxidation at relatively low positive potentials. electrochem.org The oxidation process typically involves the removal of one or two electrons from the furan ring's π-system, leading to the formation of a radical cation or a dication, respectively. These reactive intermediates can then undergo further chemical reactions, such as dimerization, polymerization, or reaction with the solvent or supporting electrolyte. electrochem.orgrsc.org
The presence of the acetic acid group, which is an electron-withdrawing group, is expected to make the oxidation of the furan ring more difficult compared to unsubstituted furan. This would result in a higher oxidation potential. The electrochemical behavior would also be highly dependent on the solvent and the pH of the medium. In aqueous solutions, the carboxylic acid group can exist in its protonated or deprotonated form, which will influence the redox potentials.
A typical cyclic voltammogram of this compound is expected to show an irreversible or quasi-reversible oxidation peak in the anodic (positive) potential scan. The irreversibility arises from the high reactivity of the initially formed radical cation, which rapidly undergoes follow-up chemical reactions. rsc.org
Table 2: Expected Cyclic Voltammetry Parameters for this compound
| Parameter | Description | Expected Observation |
| Anodic Peak Potential (Epa) | The potential at which the maximum oxidation current is observed. | A single peak at a positive potential, likely higher than that of unsubstituted furan due to the electron-withdrawing nature of the acetic acid group. |
| Cathodic Peak Potential (Epc) | The potential at which the maximum reduction current is observed on the reverse scan. | Likely absent or very small, indicating an irreversible or quasi-reversible process due to the instability of the oxidized species. |
| Peak Current (ipa) | The magnitude of the current at the anodic peak potential. | Proportional to the concentration of this compound and the square root of the scan rate for a diffusion-controlled process. |
| Reversibility | A measure of the stability of the oxidized species. | The process is expected to be largely irreversible. |
This table provides expected observations based on the known electrochemical behavior of furan derivatives. The exact values would need to be determined experimentally and would be dependent on conditions such as solvent, supporting electrolyte, pH, and electrode material.
Future Perspectives and Emerging Research Directions
Discovery of Novel Biological Activities
While derivatives of 2-(Furan-2-yl)acetic acid are known for a range of biological effects, including antimicrobial and anticancer properties, ongoing research continues to unveil new therapeutic possibilities. ijabbr.comdergipark.org.tr The scientific community is actively exploring the potential of furan-containing compounds to address unmet medical needs, such as drug-resistant infections and complex diseases. ijabbr.comnih.gov
Future research is focused on several key areas:
Antimicrobial and Antifungal Agents: With rising antibiotic resistance, there is a pressing need for new antimicrobial agents. dergipark.org.tr Furan (B31954) derivatives have shown promise in this area. ijabbr.comdergipark.org.tr For instance, studies on various furan derivatives have demonstrated significant activity against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal pathogens. ijabbr.comdergipark.org.tr The mechanism often involves the disruption of microbial cell wall synthesis or the inhibition of essential enzymes. Research into 3-aryl-3(furan-2-yl) propanoic acid derivatives, for example, showed inhibitory effects against Escherichia coli. ijabbr.com
Anticancer Therapeutics: The anticancer potential of furan derivatives is a major area of investigation. derpharmachemica.commdpi.com Research has shown that compounds incorporating the furan ring can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. mdpi.com For example, derivatives of 2-(furan-2-yl)acetohydrazide (B1410311) have demonstrated inhibitory effects against breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) cell lines. Other studies have pointed to the potential of furan derivatives to inhibit protein tyrosine phosphatases (PTPs), enzymes that are critical in regulating cellular signaling pathways often dysregulated in cancer.
Enzyme Inhibition: A promising direction is the design of this compound derivatives as specific enzyme inhibitors. Research has demonstrated that furan-based compounds can inhibit salicylate (B1505791) synthase (MbtI), an enzyme essential for iron acquisition in Mycobacterium tuberculosis, presenting a novel strategy for developing antitubercular agents. nih.gov Furthermore, furan- and thiophene-2-carbonyl amino acid derivatives have been designed to inhibit Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1), which could provide alternative tools for activating the hypoxia-inducible factor (HIF) pathway, relevant in conditions like ischemia and anemia. mdpi.com
The exploration of diverse substitutions on the furan ring and the acetic acid side chain will likely lead to the identification of compounds with enhanced potency and selectivity for a variety of biological targets. ijabbr.com
Development of Advanced Delivery Systems
The therapeutic efficacy of many promising compounds is often limited by factors such as poor water solubility, low bioavailability, and non-specific distribution, which can lead to systemic toxicity. scielo.brnih.gov To overcome these challenges, the development of advanced drug delivery systems for derivatives of this compound is an active and critical area of research.
Emerging strategies include:
Nanoparticle-Based Delivery: Encapsulating furan-containing therapeutic agents within nanoparticles offers a method to improve their pharmacokinetic properties. vulcanchem.comnih.gov Polymeric nanoparticles, liposomes, and other nanocarriers can protect the drug from degradation, enhance solubility, and enable targeted delivery to specific tissues or cells, such as tumors. scielo.brnih.gov For example, furan-functionalized co-polymers have been shown to self-assemble into nanoparticles capable of encapsulating anticancer drugs like doxorubicin. nih.gov Similarly, acetic acid-modified polysaccharide nanoparticles have been developed as a safe and biocompatible delivery system for antitumor drugs. scielo.br
Prodrug Approaches: The conversion of a bioactive this compound derivative into a prodrug is another viable strategy. vulcanchem.com This involves chemically modifying the molecule to create an inactive form that, once administered, is metabolized into the active drug at the target site. This approach can improve absorption, distribution, and reduce off-target effects.
Targeted Delivery: Functionalizing delivery systems with targeting ligands, such as antibodies or peptides, can direct the drug specifically to cancer cells or other pathological sites. nih.govnih.gov For instance, a delivery system using virus-like nanoparticles was developed for the targeted delivery of 5-fluorouracil-1-acetic acid to cancer cells that overexpress the epidermal growth factor receptor (EGFR). nih.gov The use of the furan-maleimide Diels-Alder reaction provides a versatile method for coupling antibodies to furan-functionalized polymeric carriers, creating immuno-nanoparticles for targeted therapy. nih.govresearchgate.net
These advanced formulation strategies hold the potential to unlock the full therapeutic capabilities of this compound derivatives, enhancing their efficacy while minimizing adverse effects. vulcanchem.com
Integration with Systems Biology and Omics Technologies
The era of "omics" — encompassing genomics, transcriptomics, proteomics, and metabolomics — provides powerful tools for modern drug discovery and development. mdpi.comoup.com Integrating these high-throughput technologies with research on this compound can offer a holistic understanding of its biological effects and accelerate the identification of novel drug candidates. nih.gov
Key applications of this integrated approach include:
Target Identification and Validation: Omics technologies can help identify the specific molecular targets and biological pathways affected by this compound derivatives. ijabbr.com For example, proteomics can reveal changes in protein expression levels within cells upon treatment with a compound, pointing to its mechanism of action. mdpi.com
Biomarker Discovery: Multi-omics analysis is a powerful tool for discovering and prioritizing biomarkers that can predict a patient's response to a particular therapy or monitor disease progression. nih.gov Metabolomics studies, for instance, can identify metabolic signatures associated with the efficacy of a furan-based drug. nih.govebi.ac.uk
Understanding Toxicity Mechanisms: The metabolic activation of the furan ring can sometimes lead to toxicity. nih.govgrantome.com Transcriptomics and proteomics can be used to investigate the cellular response to furan-containing compounds, elucidating the mechanisms of potential hepatotoxicity by identifying changes in gene and protein expression related to cellular stress and damage pathways. nih.gov This understanding is crucial for designing safer derivatives.
Optimizing Biosynthesis: The "One Strain Many Compounds" (OSMAC) approach, combined with omics, involves cultivating a single microbial strain under various conditions to stimulate the production of a diverse array of secondary metabolites. mdpi.com This strategy can be employed to discover novel bioactive furan derivatives from microorganisms and to optimize their production. mdpi.comresearchgate.net
By combining computational modeling with multi-omics data, researchers can build comprehensive models of cellular behavior, predict the effects of new compounds, and rationally design this compound derivatives with improved therapeutic profiles. oup.comnih.gov
Clinical Translation Potential of this compound Derivatives
The ultimate goal of developing new therapeutic agents is their successful translation into clinical practice. For derivatives of this compound, this journey involves navigating the complex landscape of preclinical and clinical development. The furan scaffold is already present in several approved drugs, demonstrating its clinical viability. drugbank.com
Future efforts to enhance the clinical translation potential will focus on:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of this compound derivatives is essential to optimize their potency, selectivity, and pharmacokinetic properties. ijabbr.com For example, in the development of furan-based inhibitors for tuberculosis, SAR studies were crucial in moving away from derivatives containing a nitro group, which is often associated with toxicity, towards more "druggable" analogs. nih.gov
Addressing Drug Resistance: A significant advantage of novel compounds is their potential to be effective against drug-resistant pathogens or cancers. nih.gov The unique mechanisms of action of certain furan derivatives may allow them to bypass existing resistance pathways, addressing a critical challenge in modern medicine.
Preclinical Development: Promising candidates must undergo rigorous preclinical evaluation. This includes detailed studies on their efficacy in relevant animal models of disease and comprehensive toxicological assessments to establish a preliminary safety profile. nih.govgrantome.com Understanding the metabolic fate of these compounds is particularly important, as the furan ring can be metabolically activated to reactive intermediates. nih.gov
Scalable Synthesis: The ability to produce a drug candidate on a large scale is a prerequisite for clinical trials and eventual commercialization. vulcanchem.com Research into efficient and scalable synthetic routes is therefore a critical component of the translational pathway.
The development of furan-based drug candidates, such as those targeting Mtb iron uptake systems, illustrates a validated strategy that could lead to new clinical options for difficult-to-treat diseases. nih.gov
Sustainable Production and Industrial Scale-Up
As the chemical industry moves towards more environmentally friendly practices, the development of sustainable methods for producing key chemical intermediates like this compound is of paramount importance. The traditional reliance on petrochemical feedstocks is giving way to innovative approaches that utilize renewable resources. rsc.orgnih.gov
Future research in this area is centered on:
Biomass as a Feedstock: Furan compounds can be derived from abundant and renewable biomass. rsc.org For example, furfural (B47365), a key precursor for many furan derivatives, can be produced by treating plant residues rich in pentoses, such as agricultural waste. cardiff.ac.ukgoogle.com This bio-based approach aligns with the principles of green chemistry by reducing dependence on fossil fuels. rsc.org
Green Chemistry Approaches: Researchers are developing eco-friendly synthetic routes that minimize waste and avoid the use of hazardous solvents and reagents. nih.gov This includes one-pot reactions that combine multiple synthetic steps into a single process, improving efficiency and reducing costs. rsc.orggoogle.com For instance, a one-pot, two-step method has been developed to synthesize 2-(furan-2-yl)-2-oxoacetic acid from furfural under mild conditions, making it suitable for industrial-scale production. google.com
Biocatalysis: The use of enzymes (biocatalysts) offers a highly selective and efficient alternative to traditional chemical catalysts for synthesizing furan derivatives. researchgate.net Laccase-based systems, for example, have been used for the oxidation of furan-related alcohols and aldehydes to produce carboxylic acids like 2,5-furandicarboxylic acid (FDCA), a process that can be scaled up. researchgate.net
Scalable Synthesis: A major challenge is translating laboratory-scale green synthesis methods to an industrial scale. vulcanchem.com Research is focused on developing robust and economically viable processes that can be implemented in large-scale reactors. vulcanchem.comrsc.org The successful gram-scale synthesis of related compounds like 2-(benzofuran-2-yl)acetic acid demonstrates the feasibility of scaling up these processes for industrial application. vulcanchem.com
The continued development of these sustainable technologies will not only make the production of this compound and its derivatives more cost-effective and environmentally friendly but also ensure a stable supply chain for these important chemical building blocks. rsc.org
Q & A
Basic Research Questions
Q. What safety protocols are essential for handling 2-(Furan-2-yl)acetic acid in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Corrosion/Irritant Category 1A-1C) .
- Ventilation : Use fume hoods to avoid inhalation of dust or aerosols.
- First Aid : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention .
- Storage : Keep in a dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Compare experimental NMR spectra with reference data (e.g., peaks at δ 7.6–7.8 ppm for furan protons in DMSO-d6) .
- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular weight (CHO, 126.11 g/mol) and detect impurities .
- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>97%) .
Q. What spectroscopic techniques are effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm, furan ring vibrations at 1600–1400 cm) .
- - and -NMR : Assign peaks using HSQC and COSY experiments to resolve overlapping signals, particularly in DMSO-d6 .
Advanced Research Questions
Q. What methodological considerations are critical when synthesizing antimicrobial derivatives of this compound?
- Methodological Answer :
- Derivatization Strategies : React the carboxylic acid group with triazole moieties (e.g., via thiol-ene click chemistry) to enhance bioactivity .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate derivatives. Monitor degradation using mass balance studies (e.g., 100% recovery in stability tests) .
- Bioactivity Testing : Employ microdilution assays (MIC values) against bacterial/fungal strains to evaluate efficacy .
Q. How does the furan ring influence the compound’s reactivity under aqueous conditions?
- Methodological Answer :
- Hydrolysis Studies : Under acidic/basic conditions, the furan ring may undergo oxidation, forming 2-oxoacetic acid derivatives. Monitor via LC-MS for degradation products (e.g., CO, NO) .
- pH-Dependent Stability : Conduct kinetic studies in buffered solutions (pH 3–10) to identify degradation pathways. Use Arrhenius plots to predict shelf life .
Q. What strategies mitigate decomposition of this compound during storage or reactions?
- Methodological Answer :
- Inert Atmosphere : Store under nitrogen to prevent oxidation.
- Temperature Control : Refrigerate (4°C) for long-term stability.
- Additives : Include antioxidants (e.g., BHT) in reaction mixtures to suppress radical-mediated degradation .
Q. How can crystallization challenges of this compound be addressed?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for solubility. Use slow evaporation at 25°C to grow single crystals.
- Crystallographic Software : Refine structures using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) .
Q. What analytical approaches resolve contradictions in spectral data for furan-containing compounds?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
